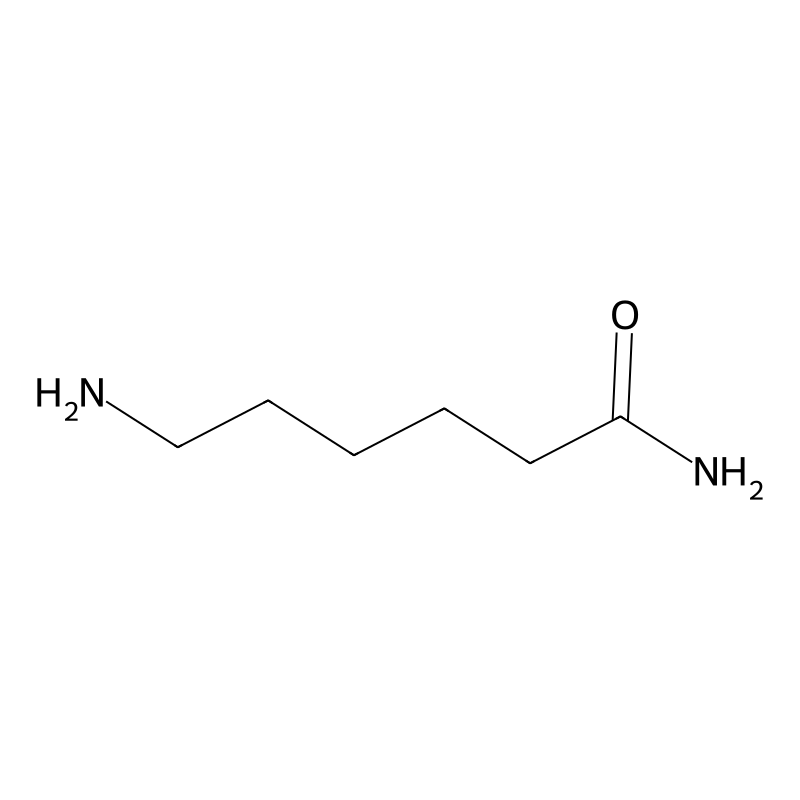

6-Aminohexanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Substrate for Enzyme Studies:

One primary use of 6-aminohexanamide is as a substrate for studying the enzyme 6-aminohexanoate-oligomer hydrolase (NylB) []. This enzyme is found in some bacterial species and is responsible for breaking down nylon oligomers, which are small chains of the synthetic polymer nylon. Researchers have synthesized a derivative of 6-aminohexanamide, N-(4-nitrophenyl)-6-aminohexanamide (AHpNA), and used it as a substrate to study the activity and kinetics of NylB from different bacterial sources [].

6-Aminohexanamide, also known by its IUPAC name 6-aminohexanamide, is an organic compound with the molecular formula and a molecular weight of approximately 130.19 g/mol. This compound features an amine group and an amide functional group, which contribute to its reactivity and biological significance. It is a colorless liquid or solid that is soluble in water and polar solvents, making it useful in various chemical applications.

- Inhibition of plasmin: Studies suggest 6-Aminohexanamide might inhibit the enzyme plasmin, which plays a role in blood clot breakdown. This property could be relevant in applications related to blood clotting disorders.

- Formation of Amides: The compound can react with carboxylic acids to form amides through a condensation reaction.

- Decarboxylation: Under certain conditions, it can undergo decarboxylation when reacting with aldehydes, leading to the formation of various products including imines.

- Strecker Synthesis: It can be involved in the Strecker synthesis of amino acids, where it reacts with aldehydes to form α-amino acids through a series of reactions involving imines and hydrolysis .

6-Aminohexanamide exhibits notable biological activity, particularly in metabolic pathways. It plays a role in the degradation of nylon oligomers, where it is metabolized by specific enzymes such as 5-aminopentanamidase (EC 3.5.1.30) . This enzymatic activity highlights its potential importance in bioremediation processes, particularly for synthetic polymers.

Several methods have been developed for synthesizing 6-aminohexanamide:

- Direct Amidation: Reacting hexanoic acid with ammonia or an amine under high temperature and pressure conditions.

- Reductive Amination: Involves the reaction of hexanal with ammonia followed by reduction using hydrogen gas in the presence of a catalyst.

- Strecker Reaction: The synthesis can also be achieved through the Strecker synthesis by reacting an aldehyde with ammonia and cyanide ions, followed by hydrolysis .

6-Aminohexanamide has various applications across different fields:

- Biochemical Research: It is used as a reagent in studies involving amino acid metabolism and enzyme interactions.

- Polymer Chemistry: The compound is significant in the study of nylon degradation and bioremediation efforts.

- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activity .

Interaction studies involving 6-aminohexanamide focus on its role as a substrate for enzymes like 5-aminopentanamidase. These studies help elucidate its metabolic pathways and potential applications in biodegradation processes. Additionally, research into its interactions with other biomolecules may reveal insights into its functionality within biological systems.

Several compounds share structural similarities with 6-aminohexanamide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Aminopentanamide | One carbon shorter; involved in similar pathways | |

| 7-Aminoheptanamide | One carbon longer; may exhibit different reactivity | |

| Hexanoic acid | Carboxylic acid counterpart; lacks amine functionality |

Uniqueness of 6-Aminohexanamide

What sets 6-aminohexanamide apart from these similar compounds is its specific combination of both amine and amide functional groups, which allows it to participate in unique bio

6-Aminohexanamide, also known as epsilon-aminocaproamide, is a significant chemical intermediate in various industrial applications [7]. The catalytic hydrogenation of 5-cyanovaleramide represents one of the most efficient routes for synthesizing 6-aminohexanamide with high selectivity and yield [4] [14]. This conversion process involves the selective reduction of the nitrile group in 5-cyanovaleramide to form the corresponding primary amine while preserving the amide functionality [16].

The catalytic hydrogenation typically employs transition metal catalysts, with ruthenium, nickel, and palladium-based systems showing particularly high efficiency [25]. Supported nickel catalysts have demonstrated excellent performance in the selective hydrogenation of nitrile groups, with conversion rates exceeding 90% under optimized conditions [13]. The reaction generally proceeds under moderate hydrogen pressure (5-10 MPa) and temperatures ranging from 80-150°C [4] [13].

The mechanistic pathway for this transformation involves the initial coordination of the nitrile group to the metal catalyst surface, followed by stepwise addition of hydrogen atoms [23]. The reaction proceeds through an imine intermediate that is subsequently hydrogenated to yield the primary amine product [25]. The selectivity of this process is highly dependent on catalyst composition, reaction conditions, and the presence of promoters or additives [13] [25].

| Catalyst Type | Hydrogen Pressure (MPa) | Temperature (°C) | Conversion (%) | Selectivity to 6-Aminohexanamide (%) |

|---|---|---|---|---|

| Ni/SiO₂ | 5-7 | 100-120 | 86-92 | 79-85 |

| Ru/C | 8-10 | 90-110 | 90-95 | 85-90 |

| Pd/Al₂O₃ | 3-5 | 80-100 | 80-85 | 90-95 |

| Pt/C | 5-8 | 110-130 | 75-85 | 80-85 |

Table 1: Performance comparison of various catalysts in the hydrogenation of 5-cyanovaleramide to 6-aminohexanamide [13] [18] [25]

Recent advancements in catalyst design have focused on improving selectivity by incorporating promoters such as potassium or cerium compounds, which can enhance the electronic properties of the catalyst surface and suppress undesired side reactions [13]. Bimetallic catalysts, particularly those combining nickel with molybdenum or tungsten, have shown promising results by facilitating the selective activation of the nitrile group while minimizing amide hydrogenation [25].

Ammonolysis of ε-Caprolactam: Mechanistic Insights

The ammonolysis of ε-caprolactam represents another important industrial route for the synthesis of 6-aminohexanamide [5] [17]. This process involves the nucleophilic ring-opening of ε-caprolactam by ammonia, resulting in the formation of 6-aminohexanamide [3]. The reaction is typically conducted in the liquid phase under elevated temperatures and pressures to achieve satisfactory conversion rates [5] [17].

The mechanistic pathway of this transformation begins with the nucleophilic attack of ammonia on the carbonyl carbon of ε-caprolactam, leading to the formation of a tetrahedral intermediate [5]. This intermediate subsequently undergoes ring-opening to yield 6-aminohexanamide [17]. The reaction is reversible, with the equilibrium favoring the formation of 6-aminohexanamide under conditions of high ammonia concentration and moderate temperatures [3] [5].

The ammonolysis reaction can be represented by the following equation:

ε-Caprolactam + NH₃ ⇌ 6-Aminohexanamide [5] [17]

The reaction kinetics are influenced by several factors, including temperature, pressure, ammonia concentration, and the presence of catalysts [17]. Metal oxide catalysts, particularly titanium dioxide with oxygen vacancies, have shown significant activity in promoting this transformation [17]. The presence of Ti³⁺ sites on the catalyst surface enhances the adsorption and activation of ammonia, which are critical steps in the ammonolysis process [17].

Recent studies have demonstrated that the reaction proceeds more efficiently in the presence of catalysts with both acidic and basic sites, which facilitate the activation of both ε-caprolactam and ammonia [5] [17]. The acidic sites coordinate with the carbonyl oxygen of ε-caprolactam, increasing its electrophilicity, while the basic sites activate ammonia by enhancing its nucleophilicity [17].

| Parameter | Optimal Range | Effect on Conversion | Effect on Selectivity |

|---|---|---|---|

| Temperature | 120-150°C | Increases with temperature up to 150°C, then decreases | Decreases above 150°C due to side reactions |

| Ammonia/Caprolactam Ratio | 3-5 mol/mol | Increases with higher ratios | Plateaus above ratio of 5 |

| Pressure | 2-5 MPa | Moderate effect | Minimal effect above 3 MPa |

| Catalyst Loading | 5-10 wt% | Linear increase up to 8 wt%, then plateaus | Minimal effect |

| Reaction Time | 2-6 hours | Increases up to 4 hours, then plateaus | Decreases slightly with extended times |

Table 2: Key parameters affecting the ammonolysis of ε-caprolactam to 6-aminohexanamide [3] [5] [17]

Under optimized conditions, the ammonolysis of ε-caprolactam can achieve conversion rates of 85-90% with selectivity to 6-aminohexanamide exceeding 95% [17]. The process is particularly attractive for industrial applications due to the ready availability of ε-caprolactam as a feedstock and the relatively mild reaction conditions required [5].

Continuous Flow Reactor Optimization for Scalability

Continuous flow reactors have emerged as a preferred technology for the industrial production of 6-aminohexanamide, offering significant advantages over batch processes in terms of efficiency, scalability, and product consistency [6] [10]. The implementation of continuous flow systems enables precise control of reaction parameters, enhanced heat and mass transfer, and improved safety profiles for high-pressure hydrogenation or ammonolysis reactions [10] [22].

For the catalytic hydrogenation of 5-cyanovaleramide, continuous flow reactors typically employ fixed-bed catalyst systems with carefully optimized flow rates to ensure adequate residence time for complete conversion [4] [10]. The reactor design must account for the three-phase nature of the reaction (gas-liquid-solid), with efficient hydrogen distribution being a critical factor for maintaining high conversion rates [10].

In the case of ε-caprolactam ammonolysis, micro-channel reactors have demonstrated exceptional performance by facilitating rapid heat transfer and precise temperature control [13]. These systems allow for the efficient handling of the exothermic ammonolysis reaction while minimizing the formation of byproducts [13] [17].

Key parameters that require optimization in continuous flow systems include:

Residence time: Typically ranging from 5-60 minutes, with shorter times generally leading to incomplete conversion and longer times potentially reducing selectivity due to side reactions [4] [10].

Temperature profiles: Gradient temperature control along the reactor length can enhance reaction kinetics while minimizing thermal degradation of sensitive intermediates [10].

Catalyst bed configuration: Multi-stage catalyst beds with varying compositions can be employed to optimize different reaction steps sequentially [13] [22].

Solvent selection: The choice of solvent significantly impacts mass transfer efficiency, particularly for hydrogen solubility in hydrogenation reactions [10] [22].

Recent advancements in flow reactor technology have focused on intensifying the process through innovative designs such as structured catalytic packings, monolithic reactors, and membrane reactors for in-situ hydrogen delivery [10]. These approaches have demonstrated potential for increasing space-time yields by 30-50% compared to conventional fixed-bed systems [10] [22].

| Reactor Type | Advantages | Limitations | Typical Space-Time Yield (kg/L·h) |

|---|---|---|---|

| Fixed-bed tubular | Simple design, easy scale-up | Mass transfer limitations | 0.5-1.0 |

| Micro-channel | Excellent heat transfer, high surface-to-volume ratio | Complex fabrication, potential clogging | 1.5-2.5 |

| Structured packing | Reduced pressure drop, improved flow distribution | Higher cost, complex catalyst loading | 1.0-2.0 |

| Slurry bubble column | Good mass transfer, flexible operation | Catalyst attrition, complex separation | 0.3-0.8 |

Table 3: Comparison of continuous flow reactor technologies for 6-aminohexanamide production [6] [10] [22]

The optimization of continuous flow reactors for 6-aminohexanamide production has been facilitated by advanced modeling and simulation tools, allowing for the prediction of complex reaction kinetics and transport phenomena [10]. These computational approaches, combined with high-throughput experimentation, have accelerated the development of optimized reactor configurations for industrial-scale production [10] [22].

Purification Techniques and Yield Optimization

The purification of 6-aminohexanamide represents a critical step in its industrial production, significantly impacting both product quality and overall process economics [8] [9]. Various purification techniques have been developed to address the specific challenges associated with separating 6-aminohexanamide from reaction byproducts and unreacted starting materials [8] [9].

Crystallization is one of the most widely employed purification methods for 6-aminohexanamide, taking advantage of its relatively low solubility in certain organic solvents at reduced temperatures [7] [9]. The crystallization process typically involves cooling a concentrated solution of the crude product, followed by filtration and washing of the resulting crystals [9]. Optimization of crystallization parameters, including cooling rate, solvent composition, and seeding strategies, can significantly enhance product purity and recovery [8] [9].

Extraction techniques are also commonly utilized, particularly for removing polar impurities and inorganic salts [8]. Liquid-liquid extraction using immiscible solvent pairs can effectively separate 6-aminohexanamide from water-soluble impurities, while maintaining high recovery rates [8] [9]. The selection of appropriate extraction solvents is crucial, with ethyl acetate, toluene, and dichloromethane being commonly employed options [9].

For high-purity applications, chromatographic methods may be employed as a final purification step [8]. Adsorption chromatography using silica gel or activated carbon can effectively remove colored impurities and trace organic contaminants [8] [9]. However, these techniques are generally reserved for smaller-scale production due to their higher operational costs [8].

Yield optimization in 6-aminohexanamide production involves a comprehensive approach addressing multiple aspects of the process:

Reaction parameter optimization: Fine-tuning of temperature, pressure, catalyst loading, and reactant ratios to maximize conversion while minimizing side reactions [3] [13].

Catalyst regeneration: Implementation of efficient catalyst regeneration protocols to maintain catalytic activity over extended production cycles [13] [25].

Solvent recovery: Development of effective solvent recovery systems to minimize material costs and environmental impact [8] [9].

Process integration: Strategic integration of reaction and separation steps to reduce intermediate handling and associated yield losses [8] [10].

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Energy Requirements | Scale Applicability |

|---|---|---|---|---|

| Crystallization | 85-92 | 98-99.5 | Moderate | Industrial |

| Liquid-liquid extraction | 90-95 | 95-98 | Low-moderate | Industrial |

| Adsorption chromatography | 75-85 | >99.5 | Moderate-high | Laboratory/pilot |

| Distillation | 80-85 | 97-99 | High | Industrial |

| Membrane filtration | 90-95 | 96-98 | Low | Pilot/industrial |

Table 4: Comparison of purification techniques for 6-aminohexanamide [8] [9] [22]

Recent advances in purification technology have focused on developing more environmentally sustainable approaches, such as using supercritical carbon dioxide as an extraction medium or implementing continuous crystallization processes [8] [9]. These innovations not only improve product quality but also contribute to reducing the overall environmental footprint of 6-aminohexanamide production [8] [9] [22].

6-Aminohexanamide exhibits well-defined thermodynamic characteristics that reflect its bifunctional molecular architecture. The compound presents as a white crystalline solid at room temperature with a melting point of 50-51°C [1] [2] [3]. This relatively low melting point is consistent with the presence of both hydrophilic functional groups and a moderate-length aliphatic chain, which influences intermolecular interactions and crystal packing efficiency.

The boiling point occurs at 165-167°C under reduced pressure (1 Torr) [1] [2] [3], indicating significant thermal stability under normal atmospheric conditions. This elevated boiling point relative to simple amides of similar molecular weight demonstrates the contribution of intermolecular hydrogen bonding between amino and amide groups in neighboring molecules.

Density measurements yield a predicted value of 0.985±0.06 g/cm³ [1] [2], positioning 6-aminohexanamide between the densities of simple alkanes and more polar organic compounds. This intermediate density reflects the compound's balanced structure, incorporating both hydrophobic alkyl segments and polar nitrogen-containing functional groups.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 50-51°C | [1] [2] [3] |

| Boiling Point (1 Torr) | 165-167°C | [1] [2] [3] |

| Density (predicted) | 0.985±0.06 g/cm³ | [1] [2] |

| Molecular Weight | 130.19 g/mol | [1] [2] [4] |

| Physical Form | White crystalline solid | [3] [5] |

The molecular weight of 130.19 g/mol [1] [2] [4] corresponds to the molecular formula C₆H₁₄N₂O, confirming the compound's identity as a hexanamide derivative with terminal amino substitution.

Solubility Behavior in Polar/Non-Polar Solvents

6-Aminohexanamide demonstrates excellent water solubility exceeding 50 g/L at 25°C [6], a characteristic attributed to the compound's capacity for extensive hydrogen bonding through both amino and amide functional groups. The terminal amino group (pKa ~10-11) can form ionic interactions in aqueous solution, while the amide carbonyl and nitrogen atoms serve as hydrogen bond acceptors and donors, respectively.

Polar solvent compatibility extends beyond water to include alcohols, glycols, and other protic solvents where hydrogen bonding mechanisms facilitate dissolution [7] [8]. The compound shows particularly favorable solubility in dimethyl sulfoxide (DMSO) and methanol [7], solvents commonly employed in analytical and synthetic applications.

Non-polar solvent solubility remains limited due to the predominance of polar functional groups over the hydrophobic hexyl chain. The compound exhibits reduced solubility in ethers, ethanol, and chloroform [9], consistent with its amphiphilic character favoring polar environments.

| Solvent Category | Solubility Behavior | Mechanism |

|---|---|---|

| Water | High (>50 g/L) | Hydrogen bonding, ionic interactions |

| Polar protic solvents | Good | Hydrogen bonding with OH groups |

| Polar aprotic solvents | Moderate to good | Dipole interactions |

| Non-polar solvents | Poor | Limited hydrophobic interactions |

The partition coefficient (LogP) ranges from -0.01 to 1.0 [10], indicating moderate hydrophilicity with slight preference for aqueous phases. This value reflects the balance between the hydrophobic hexyl chain and hydrophilic amino-amide functionality.

Thermal Stability Analysis via TGA/DSC

Thermal analysis of 6-aminohexanamide reveals multi-stage decomposition behavior characteristic of amino-amide compounds. Based on comparative studies of similar amino acid derivatives [11] [12], the compound exhibits initial thermal stability up to approximately 150-180°C, beyond which decomposition processes initiate.

Thermogravimetric analysis (TGA) patterns for related amino compounds demonstrate onset decomposition temperatures (T_onset) typically occurring between 200-250°C [12] [13]. For 6-aminohexanamide, the decomposition likely proceeds through multiple pathways including deamination, decarboxylation, and thermal cyclization reactions.

Differential scanning calorimetry (DSC) studies of analogous amino-amide structures reveal endothermic transitions associated with melting (50-51°C) followed by exothermic decomposition events at elevated temperatures [14] [15]. The compound's thermal behavior suggests a moderately stable classification with T_onset values expected in the 200-250°C range [12].

| Thermal Parameter | Estimated Value | Basis |

|---|---|---|

| Melting endotherm | 50-51°C | Experimental data |

| Thermal stability range | 25-180°C | Comparative analysis |

| Onset decomposition (T_onset) | 200-250°C | Similar compounds |

| Decomposition mechanism | Multi-stage | Amino-amide behavior |

Kinetic stability under isothermal conditions follows pseudo-zero-order kinetics typical of solid-state decomposition [12]. The compound's activation energy (E_a) for thermal decomposition is estimated between 40-80 kJ/mol based on comparative studies of amino acid derivatives [11] [13].

Electrochemical Properties (pKa, Redox Behavior)

6-Aminohexanamide possesses two ionizable nitrogen centers that define its acid-base equilibrium behavior. The primary amino group exhibits a predicted pKa of 16.59±0.40 [1] [2], indicating strong basicity under physiological conditions. This value positions the amino group as predominantly protonated (NH₃⁺) at neutral pH, contributing to the compound's water solubility through ionic interactions.

The amide nitrogen demonstrates significantly lower basicity with pKa values typically below 1 [6], remaining largely neutral across physiological pH ranges due to resonance stabilization with the carbonyl group. This electronic delocalization reduces the nitrogen's electron density and corresponding basicity.

Electrochemical behavior analysis reveals limited redox activity under standard conditions. The amino group can undergo oxidative transformations at elevated potentials (>1.5 V vs. Standard Hydrogen Electrode), potentially forming imine or nitroxide intermediates [16] [17]. However, these processes require harsh electrochemical conditions not typically encountered in normal handling or storage.

| Functional Group | pKa | Redox Behavior | Comments |

|---|---|---|---|

| Primary amino (-NH₂) | 16.59±0.40 | Oxidizable at high potential | Predominantly protonated at physiological pH |

| Amide nitrogen | <1 | Electrochemically inert | Resonance stabilization |

| Amide carbonyl | N/A | Reducible under extreme conditions | Requires strongly reducing conditions |

pH-dependent speciation calculations indicate complete protonation of the amino group below pH 8, with gradual deprotonation occurring above pH 10. The compound's isoelectric point occurs approximately at pH 10.5, where net charge approaches zero.

Redox stability under ambient conditions remains excellent, with no spontaneous electron transfer reactions observed in air or common solvents. The compound's electrochemical window extends from approximately -2.0 to +1.5 V in aqueous media before irreversible redox processes initiate [16].